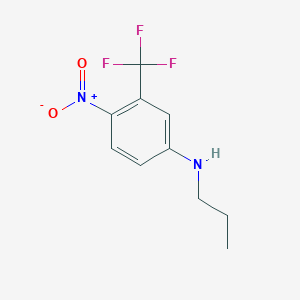

Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)-

Description

Properties

IUPAC Name |

4-nitro-N-propyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c1-2-5-14-7-3-4-9(15(16)17)8(6-7)10(11,12)13/h3-4,6,14H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSZMTJETDOTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461668 | |

| Record name | Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821777-19-9 | |

| Record name | Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthesis and Characterization

The synthesis of Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)- typically involves multi-step organic reactions. Common methods include:

- Nitration : The introduction of the nitro group via electrophilic aromatic substitution.

- Fluorination : The incorporation of trifluoromethyl groups using fluorinating agents.

- Alkylation : Attaching the propyl chain through nucleophilic substitution reactions.

The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Applications in Organic Synthesis

Benzenamine derivatives are crucial intermediates in organic synthesis. The compound can be utilized to produce:

- Pharmaceuticals : It serves as a precursor for various drug molecules, including non-steroidal antiandrogens like flutamide, which is used in prostate cancer treatment .

- Dyes and Pigments : The compound can be modified to create azo dyes and other colorants used in textiles and coatings.

- Agrochemicals : It may be involved in the synthesis of pesticides and herbicides due to its biological activity.

Research indicates that Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)- exhibits significant biological properties:

- Enzyme Inhibition : Studies show that this compound can inhibit specific enzymes, making it valuable for biochemical research. The presence of the nitro and trifluoromethyl groups enhances its binding affinity to target enzymes.

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, suggesting potential applications in developing new antibiotics or antiseptics.

Case Study: Enzyme Interaction

A study investigated the enzyme inhibition capabilities of similar benzenamine derivatives, revealing that compounds with trifluoromethyl substitutions showed enhanced potency against certain bacterial enzymes. This suggests that Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)- could be further explored for antibiotic development.

Material Science Applications

In material science, this compound's properties can be harnessed for:

- Polymer Chemistry : Used as a monomer or additive in the synthesis of polymers with specific thermal or mechanical properties.

- Fluorescent Materials : Its photochemical properties may allow it to be incorporated into fluorescent probes for biological imaging applications.

Environmental Considerations

Given its chemical structure, there are environmental concerns associated with the use of Benzenamine derivatives:

- Toxicity Studies : Research indicates that some nitroaniline compounds can release toxic byproducts upon degradation. Therefore, understanding their environmental impact is crucial for safe application .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals, dyes, and agrochemicals |

| Biological Research | Enzyme inhibitors; potential antimicrobial agents |

| Material Science | Monomers for polymers; fluorescent materials |

| Environmental Impact | Toxicity studies necessary for safe use |

Mechanism of Action

The mechanism by which Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)- exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules.

Pathways: The trifluoromethyl group can influence metabolic pathways by altering the electronic properties of the molecule, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-nitro-N-propyl-3-(trifluoromethyl)aniline

- CAS No.: 821777-19-9

- Molecular Formula : C₁₀H₁₁F₃N₂O₂

- Molecular Weight : 248.20 g/mol

- Key Substituents: Nitro (-NO₂) at position 2. Trifluoromethyl (-CF₃) at position 3. N-propyl group on the amine .

Structural Features :

The compound combines electron-withdrawing groups (nitro and trifluoromethyl) with a propyl chain on the amine. These groups influence electronic distribution, reactivity, and physicochemical properties such as lipophilicity (LogP = 4.03) .

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Comparative Findings

Electronic Effects :

- Nitro Group Influence : The nitro group at position 4 in the target compound creates a strong electron-deficient aromatic ring, enhancing reactivity in electrophilic substitutions. In contrast, 3-chloro-2,6-dinitro analogs (CAS 29091-20-1) exhibit even greater electron withdrawal due to multiple nitro groups and chlorine .

- Trifluoromethyl Position : The meta-CF₃ in the target compound (position 3) vs. para-CF₃ in 455-14-1 alters resonance effects. Meta substitution may reduce conjugation with the amine, affecting basicity and interaction with biological targets .

Physicochemical Properties :

Biological Activity

Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)- is an organic compound known for its complex structure and diverse biological activities. Its molecular formula is C13H16F3N3O2, incorporating a nitro group, a trifluoromethyl group, and an aromatic amine backbone. The presence of these functional groups enhances its lipophilicity and stability, making it a candidate for various pharmacological applications.

The biological activity of Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group influences the compound's binding affinity and specificity. This dual functionality allows the compound to potentially inhibit enzyme activity and modulate receptor functions in various biological contexts.

Enzyme Inhibition Studies

Research has shown that this compound exhibits significant enzyme inhibition properties. For instance, studies have indicated that it can effectively inhibit certain enzymes involved in metabolic pathways. The exact mechanisms remain under investigation, but initial findings suggest that the compound's structural features are crucial for its inhibitory effects .

Anti-Cancer Activity

Benzenamine derivatives have been explored for their anti-cancer properties. In vitro studies reveal that compounds with similar structures can induce apoptosis in cancer cell lines. For example, related compounds have demonstrated IC50 values indicating cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| Compound 1 | 25.72 ± 3.95 | MCF-7 |

| Compound 2 | 0.045 | Cisplatin-sensitive cells |

| Compound 3 | 0.062 | hCNT2 inhibitor |

Antibacterial Activity

Additionally, Benzenamine derivatives have shown promising antibacterial activity. Studies indicate that certain variants exhibit significant efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 mg/mL . This suggests potential applications in treating bacterial infections.

Study on Apoptosis Induction

A notable study investigated the effects of Benzenamine derivatives on apoptosis in cancer cells. The research utilized flow cytometry to assess cell viability and apoptosis rates in MCF-7 cells treated with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis, highlighting the compound's potential as an anti-cancer agent .

Synthesis and Characterization

The synthesis of Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)- typically involves multi-step organic reactions designed to introduce the nitro and trifluoromethyl groups onto the benzenamine backbone. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Preparation Methods

N-Propylation of 3-Trifluoromethylaniline

The primary amine group of 3-trifluoromethylaniline is alkylated using propylating agents such as propyl bromide or iodide. Alkylation is typically conducted in aprotic solvents (e.g., toluene, hexane) with a base (e.g., potassium carbonate) to deprotonate the amine and facilitate nucleophilic substitution.

Reaction Conditions

-

Solvent : Cyclohexane or toluene

-

Temperature : 50–55°C

Post-alkylation, the intermediate N-propyl-3-trifluoromethylaniline is isolated via distillation or crystallization.

Nitration of N-Propyl-3-Trifluoromethylaniline

Nitration introduces the nitro group para to the trifluoromethyl substituent, leveraging the meta-directing effect of the -CF₃ group. Concentrated nitric acid (98%) is employed as the nitrating agent under controlled heating.

Key Parameters

Sequential Protection-Nitration-Deprotection with Subsequent Propylation

Acetylation of 3-Trifluoromethylaniline

Protecting the amine as an acetanilide derivative prevents undesired oxidation or side reactions during nitration. Acetyl chloride in aprotic solvents (e.g., cyclohexane) achieves this efficiently.

Optimized Protocol

Nitration of 3-Trifluoromethylacetanilide

The acetylated intermediate undergoes nitration with concentrated HNO₃, yielding 4-nitro-3-trifluoromethylacetanilide. The reaction’s regioselectivity is enhanced by the electron-withdrawing acetyl group.

Critical Data

Deprotection and N-Propylation

Deprotection via hydrolysis (e.g., K₂CO₃ in ethanol) regenerates the amine, which is then propylated. However, nitro groups reduce amine nucleophilicity, necessitating vigorous conditions.

Challenges

-

Propylation Efficiency : ~50–60% due to steric and electronic effects

-

Alternative Approach : Reductive amination using propionaldehyde and NaBH₃CN may improve yields.

Nucleophilic Amination of Halogenated Intermediates

Synthesis of 5-Chloro-2-Nitro-3-Trifluoromethylbenzene

Chlorination and nitration of 3-trifluoromethylbenzene produce this key intermediate. Nitration at low temperatures (-15°C to -20°C) minimizes isomer formation.

Isomer Distribution

High-Pressure Amination with Propylamine

Substituting chlorine with propylamine under high-pressure conditions (up to 40 bar) in the presence of copper catalysts yields the target compound.

Industrial-Scale Parameters

-

Temperature : 180–200°C

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Propylation + Nitration | Simple, fewer steps | Nitration regioselectivity challenges | 70–75% |

| Protection-Deprotection | High regioselectivity in nitration | Multi-step, lower propylation efficiency | 50–60% |

| Halogen Amination | High yields, scalable | Requires hazardous high-pressure conditions | 90–95% |

Reaction Optimization and Byproduct Management

Solvent and Temperature Effects

Catalytic Enhancements

Copper(I) iodide (CuI) in amination reactions accelerates substitution kinetics, reducing reaction time by 30–40%.

Industrial and Environmental Considerations

Waste Stream Management

Q & A

Q. What are the common synthetic routes for Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)-, and how can impurities be minimized?

- Methodological Answer: Synthesis typically involves sequential nitration, trifluoromethylation, and N-propylation. A key challenge is controlling by-products such as acetylated derivatives (e.g., N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide) or incomplete alkylation products. To minimize impurities:

- Use anhydrous conditions during alkylation to prevent hydrolysis.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Monitor reaction progress using thin-layer chromatography (TLC) with UV detection.

Impurity profiling via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) is critical for quality control .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- Mass Spectrometry (MS): High-resolution MS (HRMS) in electron ionization (EI) mode confirms molecular weight and fragmentation patterns. For example, the parent ion [M+H]+ should align with the molecular formula C10H10F3N3O2 .

- Nuclear Magnetic Resonance (NMR): 1H and 19F NMR in deuterated DMSO or CDCl3 resolve substituent positions. The trifluoromethyl group (-CF3) shows a singlet near δ -60 ppm in 19F NMR .

- HPLC: Reverse-phase HPLC with UV detection quantifies purity and identifies impurities like unreacted nitro precursors .

Advanced Research Questions

Q. How do electronic effects of the nitro and trifluoromethyl groups influence the compound’s reactivity?

- Methodological Answer: The nitro group (-NO2) is a strong electron-withdrawing meta-director, while -CF3 is moderately electron-withdrawing. Combined, they deactivate the benzene ring, favoring electrophilic substitution at specific positions. Computational studies (e.g., DFT calculations) can model these effects:

- Use software like Gaussian or ORCA to calculate Fukui indices for nucleophilic/electrophilic sites.

- Compare with experimental data, such as regioselectivity in derivatization reactions .

Thermochemical data (e.g., enthalpy of formation) from NIST sources supports stability predictions under varying conditions .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling points)?

- Methodological Answer: Discrepancies often arise from measurement conditions. For example, boiling points under reduced pressure vary significantly:

| Pressure (bar) | Boiling Point (K) | Source |

|---|---|---|

| 0.004 | 339.7 | Aldrich |

| 0.013 | 360–361 | Frinton Labs |

| To standardize |

- Replicate measurements using calibrated equipment (e.g., Schlenk line for reduced pressure).

- Report pressure and temperature calibration methods explicitly. Cross-reference with NIST WebBook entries for validation .

Q. What strategies are recommended for studying the compound’s stability under thermal or photolytic conditions?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat samples at 5°C/min under nitrogen to identify decomposition thresholds.

- UV-Vis Spectroscopy: Monitor absorbance changes under controlled light exposure (e.g., 365 nm LED) to assess photodegradation.

- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity for 4 weeks, then analyze via HPLC for degradation products .

Data Contradiction Analysis

Q. Why do different studies report varying impurity profiles for this compound?

- Methodological Answer: Variations arise from differences in synthetic protocols (e.g., reagent purity, reaction time). For example:

- Excess propylating agent may lead to over-alkylation by-products.

- Trace moisture during nitration can hydrolyze intermediates, generating phenolic impurities .

Mitigation involves: - Strict control of reaction stoichiometry and moisture levels.

- Comparative impurity mapping using standardized HPLC conditions across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.